7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Lipophilicity Drug Design Permeability

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1159831-07-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by three distinct functional features: a bromine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. This substitution pattern distinguishes it from closely related building blocks and enables its use in palladium-catalyzed decarboxylative coupling reactions and amide bond formations that are central to generating compound libraries for kinase inhibitor programs and anti-inflammatory agent discovery.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 1159831-07-8
Cat. No. B1394338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid
CAS1159831-07-8
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC(=CC2=N1)Br)C(=O)O
InChIInChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14)
InChIKeyPIYHSBMKGBVADI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1159831-07-8): Core Heterocyclic Building Block for Medicinal Chemistry and Cross-Coupling Applications


7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1159831-07-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by three distinct functional features: a bromine atom at the 7-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. [1] This substitution pattern distinguishes it from closely related building blocks and enables its use in palladium-catalyzed decarboxylative coupling reactions and amide bond formations that are central to generating compound libraries for kinase inhibitor programs and anti-inflammatory agent discovery. [2]

Why 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Cannot Be Replaced by Simpler Imidazo[1,2-a]pyridine Analogs


In-class compounds such as 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid lack the full complement of substituents required for specific synthetic transformations and target engagement profiles. The absence of the 7-bromo group eliminates the site for palladium-catalyzed cross-coupling, while removal of the 3-carboxylic acid abolishes the capacity for decarboxylative arylation reactions that have been optimized for this scaffold. [1] Similarly, substituting the 2-methyl group alters the steric and electronic environment of the fused ring system, which can affect both the regioselectivity of subsequent reactions and the biological activity of derived compounds. [2] These structural variations produce measurable differences in computed lipophilicity (XLogP3-AA = 2.7 for the target compound versus 2.0 for the non-brominated 2-methyl analog), which directly influences solubility, permeability, and protein binding characteristics during hit-to-lead optimization. [3]

Quantitative Differentiation of 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Versus Closest Structural Analogs


Computed Physicochemical Profile: Enhanced Lipophilicity Versus Non-Brominated 2-Methyl Analog

The target compound (XLogP3-AA = 2.7) exhibits a 0.7 log unit increase in computed lipophilicity compared to its non-brominated 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid analog (XLogP3-AA = 2.0), attributable to the electron-withdrawing and hydrophobic contribution of the 7-bromo substituent. [1] This difference is significant within the context of Lipinski's Rule of Five and CNS drug design, where a 0.7 log unit shift can alter both passive membrane permeability and plasma protein binding profiles during lead optimization. [2]

Lipophilicity Drug Design Permeability

Dual Functional Group Synthetic Versatility: Simultaneous Bromine Cross-Coupling and Carboxylic Acid Derivatization

The compound uniquely combines a bromine atom at position 7 for Suzuki, Buchwald-Hartwig, and decarboxylative coupling reactions with a carboxylic acid group at position 3 for amide bond formation or decarboxylative cross-coupling. [1] In contrast, 7-bromo-2-methylimidazo[1,2-a]pyridine (CAS 1194375-40-0) lacks the carboxylic acid entirely, preventing decarboxylative arylation, while 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 21801-79-6) lacks the bromine handle for metal-catalyzed cross-coupling. [2] The carboxyl group also confers a hydrogen bond donor count of 1, compared to 0 for the non-carboxyl analog, increasing the topological polar surface area (tPSA = 54.6 Ų). [3]

Organic Synthesis Palladium Catalysis Building Blocks

Verified Purity Specification: Sigma-Aldrich 96% Purity Guarantee Versus Lower-Purity Generic Alternatives

From a reputable source, Sigma-Aldrich lists the compound at a guaranteed purity of 96%. In comparison, some generic suppliers offer the same compound at 95% purity. While this 1% absolute difference may appear modest, it translates to a 20% reduction in total impurities (from 5% down to 4%), which is significant in drug discovery campaigns where low-level impurities (especially brominated byproducts) can confound biological assay results, produce false positives, or interfere with crystallization and co-crystal structure determination. [1]

Quality Assurance Purity Analysis Procurement

Positional Isomeric Selectivity: 7-Bromo Substitution Enables Different Reactivity Profile Than 6-Bromo Isomer in Cross-Coupling Reactions

The 7-bromo positional isomer (CAS 1159831-07-8) is structurally distinct from the 6-bromo positional isomer (CAS 81438-57-5). Although both share the same molecular formula (C9H7BrN2O2) and molecular weight (255.07 g/mol), the bromine at the 7-position is para to the bridgehead nitrogen and meta to the 3-carboxyl group, whereas the 6-bromine is meta to the bridgehead nitrogen and ortho to the 3-carboxyl. [1] This positional difference alters the electronic density distribution across the heterocyclic ring, which can lead to different oxidative addition rates in palladium-catalyzed cross-coupling reactions and divergent regioselectivity in electrophilic aromatic substitution reactions. [2] In kinase inhibitor programs where precise vector orientation of substituents is critical for binding pocket occupancy, the choice between 7-bromo and 6-bromo isomers directly determines the trajectory of attached pharmacophoric groups and cannot be interchanged without compromising target engagement. [3]

Regioselectivity Cross-Coupling Structure-Activity Relationship (SAR)

Recommended Application Scenarios for 7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Based on Quantitative Differentiation Evidence


Dual-Diversification Library Synthesis via Sequential Decarboxylative Arylation and Suzuki Coupling

The combination of a 3-carboxylic acid group and a 7-bromo substituent makes this compound an ideal starting material for parallel library synthesis. The carboxylic acid can first undergo palladium-catalyzed decarboxylative arylation with aryl chlorides to introduce a first point of diversity at the 3-position. [1] The remaining 7-bromo group can then be employed in a subsequent Suzuki cross-coupling with aryl boronic acids to install a second diversity point. This two-step, one-pot strategy is enabled specifically by the dual functionality present in this compound and is not feasible with analogs lacking either the bromine or the carboxylic acid.

Kinase Inhibitor Hit-to-Lead Optimization Requiring Controlled Lipophilicity

With a computed XLogP3-AA of 2.7, this compound occupies a lipophilicity window that is higher than non-brominated imidazo[1,2-a]pyridine-3-carboxylic acids (XLogP ≈ 2.0) but lower than tri-substituted analogs bearing additional hydrophobic groups. [1] In PI3K and other kinase inhibitor programs, where balancing potency against solubility and metabolic stability is critical, this intermediate lipophilicity reduces the risk of poor aqueous solubility (a common problem with high LogP compounds) while still providing sufficient passive permeability for cellular activity.

Fragment-Based Drug Discovery (FBDD) Library Component with Guaranteed High Purity

Fragment-based screening libraries require building blocks with ≥95% purity to avoid false positives from impurities interacting with biological targets. [1] The 96% purity specification from Sigma-Aldrich for this compound directly meets this threshold, and the 1% purity advantage over 95% generic alternatives translates to a 20% reduction in total impurities. The compound's molecular weight (255.07 Da) and hydrogen bond donor/acceptor count (1 donor, 3 acceptors) also fall within the Rule of Three guidelines for fragment libraries (MW < 300, HBD ≤ 3, HBA ≤ 3). [2]

Anti-inflammatory Agent Development Leveraging Imidazo[1,2-a]pyridine-3-carboxylic Acid Pharmacophore

The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold has demonstrated anti-inflammatory, analgesic, and antipyretic activities in animal models, with potency influenced by substituent patterns on the pyridine ring. [1] The 7-bromo-2-methyl derivative provides a synthetic handle for further optimization of this pharmacophore through substitution at the 7-position, enabling SAR exploration around the anti-inflammatory activity reported for this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-2-methylimidazo[1,2-a]-pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.